2H-Pyran-2-one, 4,5,6-triphenyl-

Cycloaddition Diels-Alder reactivity Steric effect

2H-Pyran-2-one, 4,5,6-triphenyl- (also referred to as 4,5,6-triphenyl-2-pyrone) is a fully substituted 2-pyrone heterocycle bearing three phenyl groups at the 4-, 5-, and 6-positions. First synthesized and characterized by Ruhemann in 1910 , this compound serves as a sterically congested, electron-rich diene in Diels–Alder cycloadditions, enabling rapid assembly of polyaryl benzenes and biphenyls relevant to organic electronics and polyphenylene materials.

Molecular Formula C23H16O2
Molecular Weight 324.4 g/mol
CAS No. 21476-73-3
Cat. No. B12041474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2-one, 4,5,6-triphenyl-
CAS21476-73-3
Molecular FormulaC23H16O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H16O2/c24-21-16-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(25-21)19-14-8-3-9-15-19/h1-16H
InChIKeyACHKWWXNWASQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyran-2-one, 4,5,6-triphenyl- (CAS 21476-73-3): A Triaryl-2-Pyrone Building Block for Cycloaddition and Materials Chemistry


2H-Pyran-2-one, 4,5,6-triphenyl- (also referred to as 4,5,6-triphenyl-2-pyrone) is a fully substituted 2-pyrone heterocycle bearing three phenyl groups at the 4-, 5-, and 6-positions. First synthesized and characterized by Ruhemann in 1910 [1], this compound serves as a sterically congested, electron-rich diene in Diels–Alder cycloadditions, enabling rapid assembly of polyaryl benzenes and biphenyls relevant to organic electronics and polyphenylene materials [2]. The molecular formula is C23H16O2 (MW = 324.4 g/mol), with a computed XLogP3-AA of 4.8 underscoring its high lipophilicity and a melting point reported in the range of 174–176 °C for one derivative [2][3].

Why 4,5,6-Triphenyl-2-Pyrone Cannot Be Replaced by Generic Analogs: Regiochemical and Electronic Differentiation Essential for Procurement


The three contiguous aromatic substituents on 4,5,6-triphenyl-2-pyrone create a unique combination of steric congestion and extended π-conjugation that is absent in less substituted analogs such as 4,6-diphenyl-2-pyrone or 4,5-diphenyl-2-pyrone [1]. This substitution pattern directly dictates the regiochemical outcome of Diels–Alder reactions with unsymmetrical acetylenes, producing isomer ratios that cannot be replicated by generic pyrones [1]. Incorrect substitution leads to fundamentally different product distributions, precluding their interchange in multistep synthetic sequences and material fabrication processes [1].

Quantitative Evidence Guide: 4,5,6-Triphenyl-2-Pyrone Differentiation Data for Scientific & Industrial Selection


Diels–Alder Yield with Methyl Propiolate: Steric Penalty Quantified Against 4,6-Diphenyl-2-Pyrone

In a side-by-side study, 4,5,6-triphenyl-2-pyrone (2) reacted with methyl propiolate to give methyl 2,3,4-triphenylbenzoate in 55% isolated yield, while the less congested 4,6-diphenyl-2-pyrone (1) afforded methyl 2,4-diphenylbenzoate in 70% yield under equivalent conditions (xylene reflux) [1]. The 15% absolute yield reduction quantifies the steric penalty imposed by the additional 5-phenyl group, a factor that must be weighed against the desired product complexity in synthetic planning [1].

Cycloaddition Diels-Alder reactivity Steric effect

Regioselectivity with Phenylacetylene: 5:1 Isomer Ratio Unique to 4,5,6-Triphenyl-2-Pyrone

When reacted with phenylacetylene, 4,5,6-triphenyl-2-pyrone delivers a 5:1 mixture of 1,2,3,4-tetraphenylbenzene (ortho-meta) to 1,2,3,5-tetraphenylbenzene (meta-meta) in 38.9% combined yield [1]. This regiochemical outcome directly stems from the asymmetric diene character of the triphenylpyrone and differs fundamentally from the product distributions reported for 4,6-diphenyl- and 5-carbomethoxy-2-pyrones, which predominantly give meta-substituted benzenes due to reversed polarization [1].

Regiochemistry Polyphenylene synthesis Isomer selectivity

Dimethyl Acetylenedicarboxylate Cycloaddition: 75% Isolated Yield Demonstrating Efficient Reactivity with Activated Diynophiles

The reaction of 4,5,6-triphenyl-2-pyrone with dimethyl acetylenedicarboxylate provided dimethyl 3,4,5-triphenylphthalate in 75% isolated yield (xylene, reflux, 46 h) [1]. This high isolated yield, despite the steric demands of three adjacent phenyl groups, underscores the exceptional reactivity of this pyrone toward electron-deficient activated alkynes, rivaling or exceeding the performance of simpler 2-pyrones when polysubstituted benzene products are required [1].

Cycloaddition efficiency Electron-deficient dienophile Phthalate synthesis

Computed Lipophilicity (XLogP3-AA = 4.8) and Implications for Material Processing and Solubility-Guided Selection

The computed XLogP3-AA value for 4,5,6-triphenyl-2-pyrone is 4.8, compared to 4.1 for 4,6-diphenyl-2-pyrone and 5.2 for the 3,4,6-triphenyl regioisomer [1][2]. This intermediate logP value, combined with zero hydrogen-bond donors, indicates preferential solubility in organic media and compatibility with non-polar processing solvents commonly used in organic electronic device fabrication [1].

Lipophilicity Solubility Computational property

Thermal Stability Index for Polyphenylene Synthesis: Model Reaction Demonstrates 5:1 Regioselectivity in Aromatic Polymer Precursors

In a study aimed at preparing phenylated polyphenylenes from bis-pyrones, the model reaction of 4,5,6-triphenyl-2-pyrone with phenylacetylene was shown to produce a 5:1 mixture of tetraphenylbenzene isomers . The resulting polymer backbone, incorporating both meta and para (or ortho and meta) linkages, exhibited a thermogravimetric analysis (TGA) break at 550 °C under both air and nitrogen, matching the thermal stability of high-molecular-weight polyphenylenes obtained from bistetracyclone routes .

Polyphenylene Thermal stability Polymer precursor

Procurement-Relevant Application Scenarios for 4,5,6-Triphenyl-2-Pyrone


Regioselective Synthesis of 1,2,3,4-Tetraphenylbenzene Isomers for Organic Electronics

The 5:1 regioisomer ratio observed with phenylacetylene is directly leveraged to obtain 1,2,3,4-tetraphenylbenzene as the major product, a building block for blue-light-emitting materials and charge-transport layers in OLEDs [1]. This regioselectivity cannot be achieved with 4,6-diphenyl-2-pyrone, which favors the meta-isomer [1].

One-Step Assembly of 3,4,5-Triarylphthalates via DMAD Cycloaddition

The 75% yield of dimethyl 3,4,5-triphenylphthalate from 4,5,6-triphenyl-2-pyrone and DMAD provides a concise entry into sterically crowded phthalate esters, which serve as plasticizer precursors and intermediates for polyaryl carboxylic acid ligands [1].

Monomer for Thermally Stable Polyphenylene Networks

Bis-pyrones derived from the 4,5,6-triphenyl core undergo cycloaddition polymerization with diethynylbenzene to yield polyphenylenes with TGA stability up to 550 °C, matching the performance of tetracyclone-based polymers while offering altered linkage geometry . This is critical for high-temperature structural composites and aerospace materials.

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